5-(3,5-Dibromophenyl)-1H-tetrazole
Description
Significance of Tetrazole Derivatives in Contemporary Chemical Research
Tetrazole derivatives are a prominent class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and coordination chemistry. bldpharm.comocheminc.comresearchgate.net In pharmaceutical research, the tetrazole moiety is often employed as a bioisosteric replacement for the carboxylic acid group. nih.govthieme-connect.com This is due to their similar pKa values and spatial requirements, which allow them to interact with biological targets in a comparable manner while often exhibiting improved metabolic stability. bldpharm.comthieme-connect.com More than twenty FDA-approved drugs feature a tetrazole substituent, highlighting their therapeutic relevance. bldpharm.comocheminc.com
Beyond their use in medicine, tetrazoles are investigated for their high-energy properties, making them potential components in explosives and rocket propellants. bldpharm.comocheminc.com Their high nitrogen content can lead to the generation of large volumes of nitrogen gas upon decomposition, a desirable characteristic for gas-generating agents. bldpharm.comocheminc.com Furthermore, tetrazoles serve as versatile ligands in coordination chemistry and as intermediates in the synthesis of other complex heterocyclic systems. nih.govscielo.br
Contextualizing Aryl-Substituted Tetrazoles in Heterocyclic Synthesis
Aryl-substituted tetrazoles, such as 5-(3,5-Dibromophenyl)-1H-tetrazole, represent a significant subclass of tetrazole derivatives. The synthesis of these compounds has been a subject of considerable research, with numerous methods developed to facilitate their preparation. The most common and well-established method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). scielo.brsigmaaldrich.com This reaction is versatile and can be applied to a wide variety of aryl nitriles to produce the corresponding tetrazoles in good to excellent yields. sigmaaldrich.com
The synthesis of aryl-substituted tetrazoles can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the nitrile can enhance the reaction rate. bldpharm.com Various catalysts, including metal salts and nanoparticles, have been employed to improve reaction conditions, increase yields, and reduce reaction times. scielo.brsigmaaldrich.com Microwave-assisted synthesis has also emerged as a valuable technique for the rapid and efficient production of these compounds. scielo.br
The synthesis of this compound would typically proceed from 3,5-dibromobenzonitrile (B1351247). While specific, detailed research findings on the applications of this compound are not extensively documented in publicly available literature, its structural similarity to other studied bromophenyl tetrazoles suggests its potential as an intermediate in organic synthesis or as a scaffold for the development of new chemical entities with potential biological activity. For instance, related compounds like 5-(2-bromophenyl)-1H-tetrazole and 5-(4-bromophenyl)-1H-tetrazole have been synthesized and characterized. bldpharm.comresearchgate.net
Historical Overview of Tetrazole Chemistry and Evolution of Research
The history of tetrazole chemistry dates back to 1885, when the Swedish chemist J. A. Bladin first synthesized a tetrazole derivative. bldpharm.com Initially, the development of tetrazole chemistry was slow, with only a few hundred derivatives reported by the 1950s. scielo.br The early synthetic methods often involved the use of hazardous reagents such as hydrazoic acid. scielo.br
A significant advancement in tetrazole synthesis came with the development of the [3+2] cycloaddition reaction between nitriles and azides, first described by Hantzsch and Vagt in 1901. bldpharm.comscielo.br This method has become the cornerstone of 5-substituted-1H-tetrazole synthesis. Over the years, research has focused on making this process safer and more efficient. The use of sodium azide in combination with various catalysts has largely replaced the need for free hydrazoic acid. researchgate.netsigmaaldrich.com
The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in research on tetrazole derivatives, driven by their broad spectrum of applications, particularly in medicinal chemistry. bldpharm.comresearchgate.net Modern research continues to explore new catalytic systems, including nanocatalysts and environmentally benign reaction conditions, to further refine the synthesis of these important heterocyclic compounds. sigmaaldrich.com
Classic and Modern [3+2] Cycloaddition Approaches to 5-Substituted 1H-Tetrazoles
The [3+2] cycloaddition, also known as the Huisgen cycloaddition, stands as the most fundamental and widely employed method for the synthesis of the tetrazole ring. scielo.org.za This reaction involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile). While the reaction can proceed thermally, it often requires high temperatures and long reaction times, and may present safety concerns due to the use of potentially explosive hydrazoic acid. nih.govresearchgate.net Consequently, a significant body of research has been dedicated to the development of catalytic systems that facilitate this transformation under milder conditions, enhance reaction rates, and improve yields. nih.gov These catalytic approaches often involve either Lewis or Brønsted acids to activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org
Reaction of Nitriles with Azide Sources
The core of tetrazole synthesis lies in the reaction between an organic nitrile and an azide source, most commonly sodium azide. acs.org The reaction mechanism is thought to proceed via the activation of the nitrile, followed by the nucleophilic attack of the azide ion and subsequent cyclization. researchgate.net The versatility of this method allows for the synthesis of a wide array of 5-substituted 1H-tetrazoles by simply varying the starting nitrile. soran.edu.iq A range of catalysts have been developed to promote this reaction, including metal salts, organocatalysts, and heterogeneous systems, each offering distinct advantages in terms of efficiency, safety, and environmental impact. nih.govorganic-chemistry.org
Zinc(II) salts, particularly zinc chloride (ZnCl₂), have been established as effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.br The catalytic role of the zinc ion is to coordinate with the nitrogen atom of the nitrile, thereby activating it towards nucleophilic attack by the azide. organic-chemistry.org This Lewis acid catalysis significantly lowers the activation energy of the reaction, allowing it to proceed under milder conditions than the uncatalyzed thermal process.
A notable advancement in this area is the use of water as a solvent, which offers a safer and more environmentally friendly alternative to traditional organic solvents like DMF. soran.edu.iqajgreenchem.com The reaction of various nitriles with sodium azide in the presence of zinc salts in water proceeds readily to afford the corresponding tetrazoles in good yields. ajgreenchem.com This method is applicable to a broad scope of substrates, including aromatic, activated and unactivated alkyl, and vinyl nitriles. ajgreenchem.com For sterically hindered nitriles, however, the reaction may require longer reaction times and higher temperatures. scielo.br
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile (B105546) | ZnBr₂ | Water | 100+ | 24 | 95 | ajgreenchem.com |
| 4-Bromobenzonitrile | ZnBr₂ | Water | 100+ | 24 | 94 | ajgreenchem.com |
| Acetonitrile | ZnBr₂ | Water | 100+ | 48 | 85 | ajgreenchem.com |
Copper salts have also emerged as efficient catalysts for the [3+2] cycloaddition of nitriles and azides. Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be a readily available, inexpensive, and environmentally friendly catalytic system for this transformation. ajgreenchem.com This method is applicable to a wide range of nitriles, including aromatic, aliphatic, and heterocyclic derivatives, affording the corresponding 5-substituted-1H-tetrazoles in good to excellent yields with short reaction times. ajgreenchem.com The proposed mechanism involves the coordination of the copper(II) ion to the nitrile nitrogen, which facilitates the cycloaddition with the azide ion.
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 100 | |
| 4-Chlorobenzonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 0.5 | 100 | |
| 4-Bromobenzonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 0.5 | 100 | |
| Phenylacetonitrile | CuSO₄·5H₂O (2 mol%) | DMSO | 140 | 1 | 95 |
In recent years, the development of heterogeneous catalysts, particularly those based on nanomaterials, has gained significant attention in organic synthesis due to their high catalytic activity, ease of separation, and recyclability.
Nano-TiCl₄.SiO₂ has been identified as an efficient and reusable solid acid catalyst for the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za This heterogeneous catalyst is prepared by the reaction of nano-SiO₂ with TiCl₄. scielo.org.za The synthesis of tetrazoles is carried out by reacting a nitrile with sodium azide in DMF at reflux temperature in the presence of the catalyst. scielo.org.za This method offers several advantages, including high yields, short reaction times, a clean reaction profile, and simple work-up procedures. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss in its catalytic activity. scielo.org.za
| Nitrile Substrate | Catalyst | Solvent | Condition | Time (h) | Yield (%) | Reference |
| Benzonitrile | nano-TiCl₄.SiO₂ | DMF | Reflux | 2 | 90 | scielo.org.za |
| 4-Chlorobenzonitrile | nano-TiCl₄.SiO₂ | DMF | Reflux | 2 | 92 | scielo.org.za |
| 4-Methylbenzonitrile | nano-TiCl₄.SiO₂ | DMF | Reflux | 3 | 88 | scielo.org.za |
A novel and green methodology for the synthesis of 5-substituted 1H-tetrazoles utilizes a highly stable, water-resistant, and recyclable nonmetallic SO₃H-carbon catalyst derived from glycerol. This heterogeneous acid catalyst effectively promotes the [3+2] cycloaddition of various aryl nitriles with sodium azide in DMF at 100 °C, affording the corresponding tetrazoles in good to excellent yields (85-95%). The catalyst demonstrates high efficiency, and its key advantages include moderate reaction temperatures, straightforward product purification, and easy recovery and reusability for several cycles without significant loss of activity. The reaction conditions have been optimized, with the ideal parameters being a 1:1.5 molar ratio of nitrile to sodium azide, 10 wt% of the SO₃H-carbon catalyst, in DMF at 100 °C for 6 hours.
| Nitrile Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | SO₃H-Carbon | DMF | 100 | 6 | 92 | |
| 4-Chlorobenzonitrile | SO₃H-Carbon | DMF | 100 | 6 | 95 | |
| 4-Methylbenzonitrile | SO₃H-Carbon | DMF | 100 | 6 | 90 | |
| 4-Methoxybenzonitrile | SO₃H-Carbon | DMF | 100 | 6 | 88 |
Heterogeneous Nanocatalyst Systems in Tetrazole Synthesis
Multicomponent Reaction Strategies for Tetrazole Scaffolds
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like tetrazoles in a single step, adhering to principles of atom economy and convergence. nih.govacs.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, allowing for the synthesis of α-aminomethyl tetrazoles from an isocyanide, an oxo component, an amine, and an azide source (often trimethylsilyl (B98337) azide). nih.govrug.nl This strategy provides access to a vast chemical space, as the four starting materials can be varied extensively. acs.orgsemanticscholar.org Another key MCR is the Passerini three-component reaction (PT-3CR), which can be adapted to produce tetrazole building blocks from isocyanides, an azide, and paraformaldehyde. beilstein-journals.orgbeilstein-archives.org These MCRs are instrumental in creating libraries of drug-like molecules containing the tetrazole scaffold. semanticscholar.orgbeilstein-journals.org
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a significant tool for accelerating organic reactions, including the synthesis of 5-substituted 1H-tetrazoles. lew.ro This technique dramatically reduces reaction times from hours or days to mere minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. lew.roorganic-chemistry.orgrsc.org The microwave-assisted [3+2] cycloaddition between various nitriles and sodium azide can be performed in solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), often in the presence of a catalyst such as copper(II) species or zeolites. organic-chemistry.orgrsc.orgresearchgate.net This method is highly efficient for converting even inactive nitriles into their corresponding tetrazoles and is noted for its scalability and avoidance of expensive or highly toxic reagents. organic-chemistry.org
Table 2: Microwave-Assisted Synthesis of 5-Substituted 1H-Tetrazoles
| Catalyst/Conditions | Solvent | Reaction Time | Typical Yields | Reference |
|---|---|---|---|---|
| Et₃N·HCl | DMF | 2 hours | up to 93% | organic-chemistry.org |
| Cu(II) catalyst | NMP | 3-30 minutes | High | rsc.org |
| H-Y / Al-MCM-41 | N/A | 75 minutes | up to 96% | researchgate.net |
One-Pot Synthesis from Aldehydes and Sulfamic Acid with Sodium Azide
A simple and efficient one-pot protocol has been developed for the synthesis of 5-substituted 1H-tetrazoles directly from aldehydes, using sulfamic acid and sodium azide. sciensage.infosciensage.info This catalyst-free method is environmentally benign, utilizing inexpensive and readily available reagents. sciensage.info The reaction proceeds by first converting the aldehyde into an intermediate, which then reacts with sodium azide to form the tetrazole ring. sciensage.infosciensage.info This approach demonstrates good to excellent yields and shows broad functional group tolerance, accommodating various substituted aromatic and heteroaromatic aldehydes. sciensage.info The one-pot nature of the synthesis avoids the need to isolate intermediates, streamlining the process and reducing waste. sciensage.infonih.gov
Precursor Synthesis and Functionalization Strategies for the Dibromophenyl Moiety
The primary precursor for this compound is 3,5-dibromobenzonitrile. The synthesis of this key intermediate can be achieved through several routes. One common method involves the dehydration of 3,5-dibromobenzamide, for example, by using phosphorus oxychloride (POCl3) in the presence of triethylamine. iucr.org
Another classical approach to synthesizing aryl nitriles is the Sandmeyer reaction. This involves the diazotization of the corresponding aniline (B41778), in this case, 3,5-dibromoaniline, with a nitrite (B80452) source in strong acid, followed by treatment with copper(I) cyanide to replace the diazonium group with a nitrile.
Functionalization of the dibromophenyl moiety itself can be complex. Strategies often involve the regioselective deprotonation of related compounds, such as bis(3-bromophenyl)sulfone, using strong bases like lithium diisopropylamide (LDA), followed by reaction with an electrophile. nih.gov This allows for the introduction of other functional groups onto the dibromophenyl scaffold, enabling the synthesis of more complex analogues.
An Exploration of Synthetic Strategies for this compound and its Analogues
The five-membered, nitrogen-rich heterocyclic ring system of tetrazole is a key pharmacophore in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents, where the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group. The compound this compound, featuring a dibrominated phenyl ring, represents a scaffold with significant potential for the development of new chemical entities. The presence of two bromine atoms offers sites for further functionalization, allowing for the generation of diverse molecular architectures. This article focuses exclusively on the synthetic methodologies pertinent to this compound and its related analogues, delving into advanced chemical strategies and regioselective considerations. The primary route to this class of compounds involves the [3+2] cycloaddition of an azide source with the corresponding nitrile, in this case, 3,5-dibromobenzonitrile. scielo.brresearchgate.netresearchgate.netnih.gov
1 Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-lithium bonds from organic halides. nih.govharvard.edu This reaction is particularly effective for aryl bromides and proceeds at very high rates, often faster than proton transfer, especially at low temperatures. harvard.edu The general mechanism involves the reaction of an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), with an aryl halide. This process is believed to proceed through an "ate-complex" intermediate. harvard.eduprinceton.edu
For the synthesis of precursors to this compound, a halogen-lithium exchange strategy could commence with a polyhalogenated benzene (B151609), such as 1,3,5-tribromobenzene. By carefully controlling the stoichiometry of the organolithium reagent (one equivalent), a selective mono-lithiation can be achieved, replacing one bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can be reacted with an appropriate electrophile to introduce a nitrile group, which is the direct precursor to the tetrazole ring.
For instance, the reaction of the lithiated intermediate with an electrophilic cyanating agent, such as N,N-dimethylformamide (DMF) followed by a specific workup, or with a cyanogen source, would yield 3,5-dibromobenzonitrile. This nitrile can then be converted to the target tetrazole. A key advantage of this method is its regiochemical precision; the new functional group is introduced at the exact position of the exchanged halogen. ias.ac.in However, the high reactivity of organolithium reagents necessitates cryogenic conditions (e.g., -78 °C) to suppress side reactions. nih.gov
Table 1: Key Features of Halogen-Lithium Exchange Reactions
| Feature | Description | Reference |
|---|---|---|
| Reagents | n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) | harvard.edu |
| Substrate | Aryl bromides (e.g., 1,3,5-tribromobenzene) | researchgate.net |
| Conditions | Cryogenic temperatures (e.g., -78 °C), inert atmosphere | nih.gov |
| Mechanism | Formation of an "ate-complex" intermediate | harvard.eduprinceton.edu |
| Advantage | High regioselectivity, rapid reaction rates | harvard.eduias.ac.in |
| Limitation | Requires strictly anhydrous conditions and low temperatures | nih.gov |
2 Organocatalytic Approaches for Dibromophenyl Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, complementing metal-based catalysis. For the synthesis of 5-aryl-1H-tetrazoles, organocatalysts can be employed to activate the nitrile substrate towards cycloaddition with an azide source. While specific organocatalytic methods for 3,5-dibromobenzonitrile are not extensively detailed, the general principles can be applied.
For example, certain organocatalysts can act as Lewis bases or hydrogen-bond donors to enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack of the azide ion. An in-situ generated catalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has been shown to accelerate the tetrazole formation from various organic nitriles by activating the nitrile substrate. organic-chemistry.org This approach avoids the use of potentially toxic heavy metals and often proceeds under milder conditions. The application of such a system to 3,5-dibromobenzonitrile would be a plausible route to this compound, potentially offering a more environmentally benign synthetic pathway.
3 Ligand-Directed Dibromophenyl Chemistry
Transition metal-catalyzed reactions, particularly those directed by a coordinating ligand, offer a versatile strategy for the selective functionalization of C–H bonds. nih.govsemanticscholar.orgnih.gov This approach could be applied to a pre-existing 3,5-dibromophenyl scaffold to introduce a nitrile group or another functional handle that can be converted into a tetrazole ring.
In this strategy, a directing group on the dibromobenzene substrate coordinates to a transition metal catalyst (commonly palladium), positioning the metal in close proximity to a specific C–H bond. nih.gov This allows for the selective activation and subsequent functionalization of that C–H bond. For instance, if a directing group were placed at the 1-position of a 3,5-dibromobenzene ring, it could direct C–H activation and subsequent cyanation at the 2- or 6-position. The choice of ligand is crucial as it influences the reactivity and selectivity of the catalytic system. This methodology allows for the construction of complex, polysubstituted aromatic systems with high precision, although it represents a more indirect route to the target molecule compared to the direct cycloaddition from 3,5-dibromobenzonitrile. beilstein-journals.orgrsc.org
4 Ortho-Substitution Effects in Bromophenyl Derivatives
The presence of substituents on an aromatic ring significantly influences its reactivity and the regiochemical outcome of subsequent reactions, a principle central to the synthesis of polysubstituted benzenes. makingmolecules.comyoutube.com In the case of this compound, the two bromine atoms on the phenyl ring exert strong electronic and steric effects.
Bromine is an electronegative atom and therefore deactivates the aromatic ring towards electrophilic aromatic substitution via a negative inductive effect (-I). stackexchange.comlibretexts.org This means that reactions like nitration or further halogenation on the 3,5-dibromophenyl ring would be slower compared to unsubstituted benzene. However, bromine also possesses lone pairs of electrons that can be donated into the ring through resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atoms. stackexchange.comlibretexts.orglibretexts.org
In a 3,5-disubstituted pattern, the positions ortho to one bromine atom are also ortho or para to the second. Specifically, electrophilic attack would be directed to the C2, C4, and C6 positions. The C4 position is para to the C1-substituent (the tetrazole ring) and ortho to both bromine atoms, while the C2 and C6 positions are ortho to the C1-substituent and one bromine atom. The strong deactivating nature of the two bromine atoms makes further electrophilic substitution challenging, but if it were to occur, it would be directed to these positions. Steric hindrance from the existing bromine atoms can also influence the relative rates of substitution at the available positions. makingmolecules.com
Table 2: Directing Effects of Bromine Substituents
| Effect | Nature | Consequence on Reactivity | Regiochemical Direction | Reference |
|---|---|---|---|---|
| Inductive | Electron-withdrawing (-I) | Deactivates the ring | - | stackexchange.comlibretexts.org |
| Resonance | Electron-donating (+R) | Partially counteracts deactivation | Directs to ortho and para positions | stackexchange.comlibretexts.org |
| Net Effect | Deactivating | Slower reaction rates for EAS | ortho, para-directing | libretexts.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H4Br2N4 |
|---|---|
Molecular Weight |
303.94 g/mol |
IUPAC Name |
5-(3,5-dibromophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4Br2N4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
InChI Key |
RZZXBNUBLUMFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=NNN=N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 5 3,5 Dibromophenyl 1h Tetrazole
Tetrazole Ring System Transformations
The tetrazole ring, a stable aromatic heterocycle, can undergo specific cleavage reactions under energetic conditions, such as photochemical irradiation. These transformations are fundamental to understanding its stability and potential for generating reactive intermediates.
While specific photochemical studies on 5-(3,5-dibromophenyl)-1H-tetrazole are not extensively detailed in the reviewed literature, the fragmentation of 5-substituted tetrazoles under energetic conditions, such as those in mass spectrometry, provides insight into potential pathways. lifesciencesite.com The fragmentation of the tetrazole ring is a characteristic reaction. lifesciencesite.com Under positive ion electrospray ionization (ESI), a common fragmentation pathway for 5-substituted 1H-tetrazoles involves the cleavage of the N1-N2 bond, followed by the breaking of the C5-N4 bond, leading to the elimination of a hydrazoic acid (HN3) molecule. lifesciencesite.com Another potential fragmentation, particularly observed under electron impact, is the loss of a dinitrogen (N2) molecule. lifesciencesite.com Such fragmentation pathways can lead to the formation of various reactive species and a diversification of photoproducts, although the specific outcomes would be highly dependent on the reaction conditions, including the presence of trapping agents.
The cleavage of the tetrazolyl ring is a key transformation that dictates the compound's stability and its applications in various chemical syntheses. The mechanism of cleavage often depends on the external stimuli.
Mass Spectrometric Fragmentation : In tandem mass spectrometry, the cleavage mechanism is well-documented. For protonated 5-substituted 1H-tetrazoles, the process is believed to initiate with a ring-opening step via the scission of the N1-N2 bond. lifesciencesite.com This is followed by the subsequent release of HN3. lifesciencesite.com In negative ion modes, the characteristic fragmentation is the loss of N2. lifesciencesite.com These distinct fragmentation patterns in positive and negative ion modes can be valuable for the structural analysis and characterization of 5-substituted 1H-tetrazoles. lifesciencesite.com
Thermal Decomposition : The observations from mass spectrometry may also have potential applications in understanding the thermal decomposition behavior of tetrazole rings, which often involves the extrusion of small, stable molecules like N2. lifesciencesite.com
Functionalization of the Tetrazole N-H Bond
The acidic proton on the tetrazole ring provides a key site for various functionalization reactions, allowing for the synthesis of a diverse range of N-substituted derivatives.
N-alkylation of 5-substituted 1H-tetrazoles is a crucial method for creating 1,5- and 2,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.orgrsc.org A significant challenge in these reactions is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring.
Recent advancements have introduced novel methods for the alkylation of 5-substituted 1H-tetrazoles. organic-chemistry.orgnih.gov One such method involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate, which then acts as the alkylating agent. rsc.org This reaction has been shown to preferentially form the 2,5-disubstituted tetrazole isomer in moderate to excellent yields. rsc.orgnih.govacs.org The regioselectivity (the ratio of 1,5- to 2,5-disubstituted products) can be variable and is not solely dependent on the steric hindrance of the electrophile. rsc.org A new rationale suggests that the mechanism, whether a first- or second-order nucleophilic substitution, plays a key role in determining the outcome. rsc.org
The reaction conditions are generally mild, with organic nitrite (B80452) reagents used to generate the diazonium intermediates, and are compatible with a range of functional groups. organic-chemistry.org This methodology has been successfully applied to a variety of aryl, heteroaryl, and alkyl-substituted tetrazoles. organic-chemistry.org
Table 1: N-Alkylation of 5-Substituted 1H-Tetrazoles via Diazotization of Aliphatic Amines
| Parameter | Description | Reference |
|---|---|---|
| Reaction Type | Alkylation of 5-substituted 1H-tetrazoles | organic-chemistry.orgnih.gov |
| Alkylating Agent | Transient alkyl diazonium intermediate (from aliphatic amine) | rsc.org |
| Key Reagent | Organic nitrite (e.g., 1,3-(2,2-dimethyl)propanedinitrite) | organic-chemistry.org |
| Major Product | 2,5-disubstituted tetrazole | rsc.orgacs.org |
| Minor Product | 1,5-disubstituted tetrazole | rsc.org |
| Advantage | Overcomes limitations of previous methods for functional groups like alcohols and amines. | organic-chemistry.org |
Direct derivatization using tetrazolyl halides is not the most common approach. Instead, functionalization often proceeds via deprotonation of the tetrazole followed by reaction with an electrophile. organic-chemistry.orgacs.org For instance, N-protected tetrazoles can undergo C-H deprotonation using a strong base like a turbo-Grignard reagent. organic-chemistry.orgacs.org The resulting metalated intermediate can then react with various electrophiles, including iodine, to introduce a halogen. organic-chemistry.org This C-H functionalization provides a pathway to derivatives that might not be accessible through other means.
5-Substituted tetrazoles can exist in two predominant tautomeric forms: the 1H- and 2H-tautomers. nih.gov In solution, the 1H-tautomer is generally the more stable and predominant form, while in the gas phase, the 2H-tautomer is favored. nih.gov The specific equilibrium between these forms is influenced by several factors, including the nature of the substituent at the C5 position. acs.org
The 3,5-dibromophenyl group on this compound is expected to exert a significant electronic effect on the tautomeric equilibrium. The bromine atoms are electron-withdrawing groups, which can influence the acidity of the N-H proton and the relative stability of the tautomers. In other heterocyclic systems, it has been demonstrated that the tautomeric equilibrium can be precisely controlled by the electronic nature of substituents on an attached phenyl ring. semanticscholar.org For example, a linear correlation has been observed between Hammett substituent constants and the content of a specific tautomer. semanticscholar.org In the case of this compound, the electron-withdrawing nature of the dibromophenyl group would be expected to increase the acidity of the tetrazole N-H proton compared to an unsubstituted phenyl derivative, potentially shifting the tautomeric equilibrium. The interactions of the tetrazole ring, particularly the sp2 nitrogen atoms, with the surrounding solvent or in a crystal lattice are also crucial in determining the favored tautomeric form. acs.org
Reactivity of the Dibromophenyl Substituent
The 3,5-dibromophenyl group is an electron-deficient aromatic system, a feature that influences its reactivity. The bromine atoms are susceptible to reactions typical of aryl halides, particularly those involving transition metal catalysis.
Carbon-Halogen Bond Transformations (e.g., Cross-Coupling Reactions)
The carbon-bromine bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the cross-coupling of this exact dibromo-tetrazole are not extensively documented in publicly available literature, the reactivity of closely related bromo-aryl tetrazoles provides strong evidence for its feasibility.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid. rsc.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov For instance, the Suzuki-Miyaura coupling of 5-bromo-1-aryl substituted 1H-tetrazoles with various arylboronic acids has been successfully demonstrated, yielding 1,5-diaryl tetrazoles. nih.gov This precedent suggests that this compound could undergo sequential or double Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups at the 3 and 5 positions of the phenyl ring. The reaction conditions often involve catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. lookchem.comconicet.gov.ar This reaction offers a direct method for the vinylation of the dibromophenyl ring. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.orglookchem.com Although specific examples involving this compound are scarce, the broad utility of the Heck reaction for aryl bromides indicates its potential applicability for introducing alkenyl substituents onto the phenyl ring of the molecule.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on general principles and reactions of similar compounds, as specific data for this compound is limited in the reviewed literature.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(3,5-Diarylphenyl)-1H-tetrazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | 5-(3,5-Distyrylphenyl)-1H-tetrazole |
Conversion of Bromine Functionalities to Other Groups (e.g., carboxylates)
The bromine atoms on the phenyl ring can be converted into other functional groups, significantly expanding the synthetic utility of this compound. A key transformation is the conversion to a carboxylic acid group, which is particularly interesting as the tetrazole ring itself is often used as a bioisosteric replacement for a carboxylic acid. nih.gov
One common method to achieve this conversion is through palladium-catalyzed carbonylation, where the aryl bromide reacts with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. Another route involves the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, by reacting the dibromo compound with magnesium or an alkyllithium reagent, respectively. This intermediate can then be quenched with carbon dioxide to yield the corresponding carboxylic acid. While the synthesis of related compounds like 3-(1H-tetrazol-5-yl)benzoic acid has been reported from 3-cyanobenzoic acid, specific literature detailing the direct conversion of the bromine atoms in this compound to carboxylates was not identified in the conducted search. smolecule.com
Table 2: Potential Methods for Bromine to Carboxylate Conversion This table outlines general synthetic strategies, as specific examples for this compound are not detailed in the available literature.
| Method | Reagents | Intermediate |
| Grignard Reaction | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | Arylmagnesium bromide |
| Organolithium Reaction | 1. n-BuLi, THF; 2. CO₂; 3. H₃O⁺ | Aryllithium |
| Palladium-Catalyzed Carbonylation | CO, Pd catalyst, Base | Acyl-palladium complex |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the case of this compound, the phenyl ring is not strongly activated towards classical SₙAr reactions. The tetrazole group is electron-withdrawing, but its influence at the meta-positions (3 and 5) where the bromine atoms are located is less pronounced compared to ortho/para positions. Therefore, direct displacement of the bromine atoms by common nucleophiles like alkoxides or amines would likely require harsh reaction conditions, such as high temperatures and pressures.
No specific studies detailing the nucleophilic aromatic substitution potential of this compound were found in the reviewed scientific literature. Transformations of this nature on similar unactivated aryl halides are generally challenging and less common than cross-coupling reactions.
Coordination Chemistry of 5 3,5 Dibromophenyl 1h Tetrazole
Ligand Design and Coordination Modes of Tetrazole Derivatives
Tetrazole derivatives are highly valued as ligands in coordination and materials chemistry. ulisboa.ptnih.gov The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon, possesses several key features that make it an excellent building block for metal complexes. nih.gov These heterocycles are known for their high nitrogen content, thermal stability, and an acidic nature comparable to carboxylic acids, which allows them to be deprotonated to form tetrazolate anions. nih.gov This acidity is a fundamental aspect of their reactivity with metal salts. nih.gov
The deprotonated tetrazolate anion is a versatile coordinating agent, offering four nitrogen atoms as potential donor sites. This multiplicity of donor atoms allows for a wide array of coordination modes, including monodentate, bidentate-chelating, and various bridging fashions that can link multiple metal centers. nih.gov The specific coordination mode adopted depends on several factors, including the metal ion's nature, the reaction conditions, and the steric and electronic properties of the substituent at the C5 position. researchgate.net The ability of tetrazoles to bridge metal ions in diverse ways makes them exceptional candidates for constructing one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs). ulisboa.ptrsc.org
The design of 5-(3,5-Dibromophenyl)-1H-tetrazole as a ligand introduces specific characteristics. The phenyl group provides a rigid scaffold, while the tetrazole ring offers the primary coordination sites. The bromine atoms on the phenyl ring are expected to influence the ligand's electronic properties and intermolecular interactions, such as halogen bonding. In its neutral 1H-tetrazole form, the ligand can coordinate as a neutral molecule, while upon deprotonation, the resulting tetrazolate anion acts as a charged ligand, capable of forming robust coordination bonds. nih.govrsc.org
Table 1: Common Coordination Modes of Tetrazolate Ligands
| Coordination Mode | Description | Bridging Capacity | Example Ligand System |
|---|---|---|---|
| Monodentate | Binds to a single metal center through one nitrogen atom (typically N1 or N4). | Non-bridging | 5-(2-pyridyl)tetrazole complexes with Mn(II) libretexts.org |
| Bidentate (Chelating) | Binds to a single metal center through two adjacent nitrogen atoms (e.g., N1 and N2). | Non-bridging | 5-(pyrazinyl)tetrazolate with Cu(II) osti.gov |
| Bridging (μ-N1,N2) | The N1 and N2 atoms of the tetrazole ring bridge two metal centers. | Dinuclear | General mode in polynuclear complexes |
| Bridging (μ-N2,N3) | The N2 and N3 atoms bridge two metal centers. | Dinuclear | Tetrazolato-bridged dinuclear Platinum(II) complexes nih.gov |
| Bridging (μ-N1,N4) | The N1 and N4 atoms bridge two metal centers, often leading to polymeric chains. | Polymeric | General mode in coordination polymers |
| Multimodal Bridging | Utilizes three or more nitrogen atoms to link multiple metal centers, forming complex networks. | Polynuclear/Polymeric | Cd(II) complexes with 5-(pyrazinyl)tetrazolate (μ₂-κ²N2,N5:κ¹N1) osti.gov |
Formation of Metal Complexes with Transition Metals (e.g., Gold(I), Platinum(II), Copper(II))
The coordination chemistry of tetrazoles with transition metals is extensive, with numerous complexes of copper, platinum, and gold having been synthesized and characterized. ulisboa.ptulisboa.pt These metals readily form complexes with tetrazole ligands through various synthetic routes, often involving the reaction of a metal salt with the pre-formed tetrazole or through in-situ generation of the tetrazole ring via [3+2] cycloaddition of a nitrile with an azide (B81097) in the presence of the metal ion.
Gold(I) Complexes: Gold(I) complexes, particularly those with phosphine (B1218219) ligands, are of significant interest. nih.gov The synthesis of tetrazole-gold(I) complexes has been reported, for instance, through gold-catalyzed cycloaddition reactions where the tetrazole product coordinates to the gold center. researchgate.netresearchgate.net Typically, Au(I) prefers a linear two-coordinate geometry, often binding to a single nitrogen donor from the tetrazolate ring and another ligand such as a phosphine. The resulting complexes can be mononuclear or can be incorporated into larger supramolecular assemblies. researchgate.net For this compound, a likely complex would involve the deprotonated tetrazolate coordinating to a gold(I) center, potentially stabilized by an ancillary phosphine ligand.
Platinum(II) Complexes: Platinum(II) typically adopts a square planar coordination geometry. wikipedia.org Its complexes with tetrazoles have been explored, notably in the context of developing next-generation anticancer agents. nih.gov Dinuclear platinum(II) complexes where a tetrazolate ligand bridges two platinum centers, often via the N2 and N3 positions, have been synthesized. nih.gov For example, complexes with the general formula [{cis-Pt(NH₃)₂}₂(μ-OH)(μ-5-R-tetrazolato-N2,N3)]²⁺ have been prepared by reacting the corresponding 5-substituted-1H-tetrazole with a hydroxo-bridged platinum dimer. nih.gov A similar synthetic strategy could be envisioned for this compound to form analogous bridged dinuclear species. Mononuclear complexes, such as those derived from the reaction of K₂PtCl₄ with tetrazole-containing ligands, are also common. nih.gov
Copper(II) Complexes: Copper(II) is well-known for forming a vast array of coordination complexes and polymers with tetrazole-based ligands. ulisboa.pt The Cu(II) ion's flexible coordination sphere (typically square planar, square pyramidal, or octahedral) allows it to accommodate the various binding modes of tetrazolates, leading to diverse structural outcomes. nih.govrsc.orgrsc.org Reactions of Cu(II) salts with 5-substituted tetrazoles can yield mononuclear, binuclear, or polymeric structures. rsc.orgrsc.orgresearchgate.net For instance, binuclear copper(II) complexes with 5-methyltetrazole (B45412) and bipyridine co-ligands have been synthesized, where two copper centers are bridged by four tetrazolate ligands. rsc.org Given the bridging propensity of tetrazolates, reacting this compound with a copper(II) salt would be expected to produce coordination polymers. nih.gov
Table 2: Representative Transition Metal Complexes with Tetrazole Derivatives
| Metal Ion | Example Complex Formula | Coordination Geometry | Tetrazole Ligand | Reference |
|---|---|---|---|---|
| Gold(I) | [JohnPhosAu(tetrazole)]SbF₆ | Linear | N-Aryltetrazole | researchgate.net |
| Platinum(II) | [{cis-Pt(NH₃)₂}₂(μ-OH)(μ-tetrazolato)]²⁺ | Square Planar (at each Pt) | Various 5-R-1H-tetrazoles | nih.gov |
| Platinum(II) | trans-[Pt(N₄CR)₂(PTA)₂] | Square Planar | 5-Phenyltetrazole | ulisboa.pt |
| Copper(II) | [Cu₂(phen)₂(5-methyltetrazolate)₄] | Square Pyramidal | 5-Methyl-1H-tetrazole | rsc.org |
| Copper(II) | [Cu(atzp)₂(H₂O)₄]·2H₂O | Octahedral | 3-(5-amino-2H-tetrazol-1-yl)propanoic acid | researchgate.net |
| Copper(II) | [Cu(PTZ)₂]·H₂O | Distorted Octahedral | 5-(Pyrazinyl)tetrazolate | osti.gov |
Note: This table presents data from analogous systems to illustrate typical coordination environments.
Influence of the Dibromophenyl Substituent on Coordination Geometry and Electronic Structure
The nature of the substituent at the C5 position of the tetrazole ring significantly impacts the resulting metal complex's properties. The 3,5-dibromophenyl group in this compound is expected to exert both steric and electronic effects.
Electronic Influence: The two bromine atoms are electron-withdrawing groups due to their high electronegativity. This inductive effect decreases the electron density on the phenyl ring and, consequently, on the attached tetrazole ring. This has several implications:
Acidity: The increased electron withdrawal stabilizes the tetrazolate anion, making the parent 1H-tetrazole more acidic compared to unsubstituted 5-phenyltetrazole.
Donor Strength: The reduced electron density on the tetrazole nitrogen atoms makes it a weaker Lewis base. This can influence the strength of the metal-ligand bond. nih.gov
Electronic Structure of the Complex: The ligand's electron-withdrawing nature can affect the electronic properties of the metal center, influencing factors like redox potentials and the energies of metal-to-ligand charge transfer (MLCT) transitions. nih.gov
Steric Influence and Coordination Geometry: The bulky 3,5-dibromophenyl group can sterically hinder the approach of metal ions and other ligands.
Coordination Site Accessibility: The steric bulk may favor coordination at the less hindered N4 position over the N1 or N2 positions, potentially directing the formation of specific isomers or polymeric structures.
Intermolecular Interactions: The bromine atoms can participate in halogen bonding (C-Br···N or C-Br···Br), which can act as a secondary interaction to guide the self-assembly of molecules in the solid state, further influencing the final architecture of the metal complex.
Self-Assembly of Metal-Organic Architectures Utilizing Tetrazole Ligands
A major driving force for the use of tetrazole ligands in coordination chemistry is their exceptional ability to act as linkers in the self-assembly of metal-organic architectures, such as coordination polymers and MOFs. mdpi.com The self-assembly process is governed by the coordination preferences of the metal ion (the "node") and the geometry and connectivity of the organic ligand (the "linker"). osti.gov
Tetrazolate ligands, with their multiple coordination sites, can bridge metal centers to form extended networks of one, two, or three dimensions. rsc.orgresearchgate.net The final topology of the architecture is influenced by the choice of metal ion, the solvent system, temperature, and the specific structure of the tetrazole ligand. researchgate.net Ligands like 5,5'-(1,4-phenylene)bis(1H-tetrazole), which have two tetrazole units, are classic examples of linkers used to build robust 3D frameworks. rsc.org
While this compound is a monotopic ligand (having a single tetrazole coordinating unit), it can still readily form coordination polymers. When it acts as a bridging ligand between two metal centers (e.g., in a μ-N1,N4 mode), it can generate infinite 1D chains. These chains can then further assemble into 2D layers or 3D supramolecular networks through weaker forces like π-π stacking between the phenyl rings, hydrogen bonding (if co-ligands like water are present), or the aforementioned halogen bonding involving the bromine atoms. researchgate.net The interplay between the strong coordination bonds and these weaker, directional intermolecular forces is crucial in dictating the final crystal packing and material properties. The controlled self-assembly using such ligands can lead to materials with interesting properties, including porosity for gas storage or luminescence. researchgate.netulisboa.pt
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for investigating the properties of molecules like 5-(3,5-dibromophenyl)-1H-tetrazole. These methods allow for the detailed analysis of electronic structure, molecular geometry, and other key chemical descriptors.
Electronic Structure Analysis (HOMO/LUMO Orbital Energies)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.
Theoretical studies on related tetrazole derivatives have shown that the HOMO-LUMO energy gap can provide insights into the charge transfer interactions within the molecule. For instance, in a study of various 5-phenyl-1H-tetrazole derivatives, DFT calculations were employed to determine their electronic properties. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests a higher reactivity and greater ease of electronic excitation. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy | Enter Value |
| LUMO Energy | Enter Value |
| Energy Gap (ΔE) | Enter Value |
Tautomerism and Isomer Stability Studies
Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. nih.gov Computational studies on similar benzotriazoles have shown that the relative stability of these tautomers can be evaluated using quantum chemical calculations. For instance, studies on dinitrobenzotriazoles have indicated that the 1H-tautomer is generally the more energetically favorable form in the gas phase. mdpi.com The specific substitution pattern on the phenyl ring of this compound will influence the relative stabilities of its possible tautomers and isomers. These calculations are crucial for understanding the predominant form of the molecule under different conditions, which in turn affects its chemical and biological activity.
Dipole Moment and Molecular Electrostatic Potential Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. derpharmachemica.comresearchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface. In tetrazole derivatives, the nitrogen atoms of the tetrazole ring are typically regions of negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms are generally positive. researchgate.netnih.gov For this compound, the MEP would highlight the electron-rich areas around the tetrazole ring and the influence of the electron-withdrawing bromine atoms on the phenyl ring's electrostatic potential.
| Parameter | Value |
|---|---|
| Dipole Moment (Debye) | Enter Value |
Analysis of Chemical Hardness, Softness, and Ionization Potential
Global reactivity descriptors such as chemical hardness (η), softness (σ), and ionization potential (I) can be derived from the HOMO and LUMO energies. researchgate.netnih.gov
Ionization Potential (I) is approximated as -EHOMO.
Electron Affinity (A) is approximated as -ELUMO.
Chemical Hardness (η) is calculated as (I - A) / 2 or (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, indicating higher stability and lower reactivity. nih.govnih.gov
Chemical Softness (σ) is the reciprocal of hardness (1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. nih.gov
These parameters provide a quantitative measure of the stability and reactivity of this compound.
| Parameter | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Enter Value |
| Electron Affinity (A) | -ELUMO | Enter Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Enter Value |
| Chemical Softness (σ) | 1/η | Enter Value |
Mechanistic Studies of Reaction Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 5-substituted-1H-tetrazoles, the [3+2] cycloaddition of a nitrile with an azide (B81097) is a common method. smolecule.comthieme-connect.com DFT calculations can be used to model the transition states and intermediates of this reaction, providing insights into the reaction pathway and the factors that influence the reaction rate and yield. researchgate.net For instance, mechanistic studies on similar reactions have explored the role of catalysts and the effect of different substituents on the nitrile. Understanding the reaction mechanism for the formation of this compound can lead to the optimization of its synthesis.
Molecular Modeling for Interaction Analysis
Molecular modeling has become an indispensable tool in medicinal chemistry and materials science for analyzing the interactions of small molecules like this compound with biological macromolecules and in the solid state. These computational techniques allow for the rational design of new derivatives with improved properties.
Protein-Ligand Interaction Modeling (e.g., Molecular Docking)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For tetrazole derivatives, including those with a dibromophenyl substituent, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets.
The tetrazole ring, with its capacity for hydrogen bonding, and the dibromophenyl group, which can engage in halogen bonding and other non-covalent interactions, make this compound an interesting candidate for protein-ligand interaction studies. Research on related 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles has demonstrated the importance of the tetrazole moiety in binding to the colchicine-binding site of tubulin. In these studies, the nitrogen atoms of the tetrazole ring were found to form hydrogen bonds with key amino acid residues, such as Asnβ258 and Lysβ352, contributing to the stabilization of the ligand-protein complex. tandfonline.comnih.gov Such interactions are critical for the observed biological activity, in this case, the inhibition of tubulin polymerization. tandfonline.comnih.gov
While specific docking studies on this compound are not extensively reported in the available literature, the known interactions of similar tetrazole-containing compounds provide a strong basis for predicting its binding behavior. The general findings from docking studies on tetrazole derivatives highlight their potential to act as inhibitors for a range of enzymes and receptors. nih.gov
Table 1: Examples of Protein-Ligand Interactions for Tetrazole Derivatives from Molecular Docking Studies
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | Tubulin | Asnβ258, Lysβ352 | Hydrogen Bonding |
| Benzofuran-tetrazole derivatives | TcAChE-E2020 complex | Not specified | Not specified |
This table is illustrative and based on studies of related tetrazole derivatives, as specific data for this compound is limited in the provided search results.
Intermolecular Interactions and Crystal Packing Predictions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a compound, such as its melting point, solubility, and stability. For this compound, the interplay of hydrogen bonds, halogen bonds, and π-stacking interactions is expected to dictate its crystal structure.
The prediction of crystal packing is a challenging area of computational chemistry, but advances in force fields and crystal structure prediction algorithms are making it an increasingly valuable tool for materials science.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules over time. This is particularly important for understanding how a ligand might adapt its shape to fit into a binding site or how a molecule behaves in different solvent environments.
While no specific molecular dynamics simulation studies on this compound are available in the provided search results, MD simulations of other tetrazole derivatives have been successfully employed to investigate their conformational preferences and interactions. For instance, MD simulations have been used to study novel benzofuran-tetrazole derivatives as potential agents against Alzheimer's disease, providing insights into their dynamic behavior and interactions with target proteins. nih.gov
For this compound, a key conformational variable is the dihedral angle between the phenyl ring and the tetrazole ring. MD simulations could be used to explore the rotational barrier around the C-C bond connecting these two rings and to identify the most stable conformations in different environments. Such studies would also reveal the flexibility of the molecule, which is an important factor in its ability to bind to various biological targets. The simulations can also provide information on the solvation of the molecule and the arrangement of solvent molecules around it.
Advanced Spectroscopic Elucidation of Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-(3,5-Dibromophenyl)-1H-tetrazole, ¹H and ¹³C NMR spectra provide definitive evidence for its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, consistent with the molecule's symmetry. The 3,5-disubstituted phenyl ring contains two chemically equivalent protons at the C2 and C6 positions and one proton at the C4 position. This would theoretically result in two distinct signals in the aromatic region of the spectrum. Additionally, a broad singlet corresponding to the N-H proton of the tetrazole ring is anticipated, typically appearing far downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. Due to the molecule's symmetry, the dibrominated phenyl ring should exhibit four distinct carbon signals: one for the ipso-carbon attached to the tetrazole ring, one for the two carbons bearing bromine atoms (C3 and C5), one for the two intervening carbons (C2 and C6), and one for the carbon at the para-position (C4). A separate signal for the carbon atom within the tetrazole ring is also expected.
While specific experimental data for this exact compound is not widely published, analysis of related brominated phenyltetrazole structures supports these expected patterns. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity between the phenyl and tetrazole rings by showing correlations between the tetrazole N-H proton and the carbons of the phenyl ring umich.edu.
Table 1: Predicted NMR Signals for this compound This table is based on theoretical predictions and analysis of similar compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | >10 | Broad Singlet | Tetrazole N-H |
| ¹H | 7.5 - 8.5 | Triplet (t) | Phenyl C4-H |
| ¹H | 7.5 - 8.5 | Doublet (d) | Phenyl C2-H, C6-H |
| ¹³C | >150 | Singlet | Tetrazole C5 |
| ¹³C | 120 - 140 | Singlet | Phenyl C1 (ipso) |
| ¹³C | 120 - 140 | Singlet | Phenyl C2, C6 |
| ¹³C | ~122 | Singlet | Phenyl C3, C5 (C-Br) |
| ¹³C | 120 - 140 | Singlet | Phenyl C4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the tetrazole ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain absorptions corresponding to C=C stretching in the aromatic ring and C=N and N=N stretching vibrations within the tetrazole ring rsc.orgpnrjournal.com. A strong absorption at a lower wavenumber would indicate the C-Br stretching vibration.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and other polar bond vibrations are often weak, the symmetric vibrations of the phenyl and tetrazole rings are typically strong and well-defined, aiding in the structural confirmation.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3000 - 3400 (broad) | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| C=C / C=N / N=N Ring Stretches | 1400 - 1600 | FT-IR, Raman |
| C-Br Stretch | 500 - 700 | FT-IR, Raman |
High-Resolution Mass Spectrometry Techniques for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound (C₇H₄Br₂N₄), the theoretical exact mass can be calculated. HRMS analysis using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would confirm this calculated mass, typically within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula umich.edunih.gov.
A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, which often involve the characteristic loss of a nitrogen molecule (N₂) or the HN₃ moiety from the tetrazole ring umich.edu.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful crystal structure determination would reveal:
The planarity of the phenyl and tetrazole rings.
The dihedral angle between the planes of the two rings.
The specific tautomeric form (e.g., 1H vs. 2H) present in the solid state.
Intermolecular interactions, such as hydrogen bonding involving the tetrazole N-H group and potential halogen bonding involving the bromine atoms, which dictate the crystal packing arrangement researchgate.netnih.govresearchgate.net.
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. Aromatic systems like this compound are expected to exhibit strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions within the phenyl and tetrazole rings pnrjournal.comresearchgate.net. The exact position and intensity of these absorption maxima are sensitive to the solvent environment.
Photoluminescence (fluorescence and phosphorescence) spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple tetrazoles are not strongly fluorescent, the extended conjugation with the phenyl ring may lead to observable emission. The study of these properties is crucial for applications in materials science, such as in the development of optical materials researchgate.net.
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) for Decomposition Pathways
Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition temperature. Tetrazole-containing compounds are known to be energetic materials, and their decomposition often involves the rapid loss of mass due to the evolution of nitrogen gas researchgate.net. The TGA curve would show a stable baseline up to the onset of decomposition, followed by a sharp drop in mass.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) processes. The decomposition of energetic materials like tetrazoles is typically a highly exothermic process, which would be observed as a sharp peak in the DTA curve, correlating with the mass loss seen in TGA researchgate.netresearchgate.netmdpi.com.
Advanced Applications and Research Frontiers
Role in Advanced Materials Science
The intrinsic properties of 5-(3,5-Dibromophenyl)-1H-tetrazole, including its thermal stability, high nitrogen content, and potential for electronic and optical activity, make it a candidate for the development of novel materials with specialized functions.
Components in Organic Light-Emitting Diodes (OLEDs)
While specific research detailing the performance of this compound in Organic Light-Emitting Diodes (OLEDs) is not yet prevalent in publicly accessible literature, its classification by chemical suppliers under "OLED Materials" suggests its potential role in this technology. bldpharm.combldpharm.com Tetrazole-containing compounds, in general, are investigated for their utility as host materials or as ligands in phosphorescent emitters due to their high triplet energy levels and good thermal stability. The electron-withdrawing nature of the tetrazole ring and the heavy bromine atoms in this compound could influence the electronic properties of the material, potentially leading to applications in the emissive or charge-transport layers of OLED devices. Further research is required to elucidate its specific contributions to OLED performance, such as efficiency, color purity, and operational lifetime.
Design of High-Energy Density Materials
The high nitrogen content and the presence of a tetrazole ring, a known energetic functional group, position this compound as a compound of interest in the field of high-energy density materials (HEDMs). smolecule.com Although specific experimental data on its energetic properties are scarce, theoretical aspects such as heat of formation and oxygen balance can be considered.
Theoretical and Structural Aspects:
The oxygen balance (OB%) is another critical factor for energetic materials, indicating the degree to which the compound can be oxidized. It is calculated based on the molecular formula to determine if it contains enough oxygen to fully oxidize its carbon and hydrogen atoms. For this compound (C₇H₄Br₂N₄), the oxygen balance is significantly negative, as it contains no oxygen atoms.
The formula for calculating oxygen balance is: OB% = [-1600 * (2X + Y/2 - Z)] / M where X is the number of carbon atoms, Y is the number of hydrogen atoms, Z is the number of oxygen atoms, and M is the molecular weight of the compound. wikipedia.orglibretexts.org
For C₇H₄Br₂N₄ (Molecular Weight ≈ 303.94 g/mol ): OB% = [-1600 * (2*7 + 4/2 - 0)] / 303.94 = [-1600 * (14 + 2)] / 303.94 = -25600 / 303.94 ≈ -84.23%
This highly negative oxygen balance indicates that this compound would require an external oxidizer to achieve complete and efficient combustion. The decomposition of many tetrazole-based energetic materials is designed to be smokeless, producing primarily nitrogen gas. researchgate.net The combustion products of this compound, in an oxygen-rich environment, would likely include nitrogen gas, carbon dioxide, water, and hydrogen bromide. The theoretical aspects of related energetic materials are an active area of research, with density functional theory (DFT) being a common tool to predict detonation properties and stability. rsc.org
Table 1: Theoretical Energetic Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₇H₄Br₂N₄ | |
| Molecular Weight | ~303.94 g/mol | |
| Oxygen Balance (OB%) | -84.23% | Calculated based on the molecular formula. wikipedia.orglibretexts.org |
| Heat of Formation | Not Reported | Expected to be a key parameter for energetic potential. |
| Combustion | Smokeless | A common characteristic of nitrogen-rich tetrazoles. researchgate.net |
Development of New Optical Materials
The application of this compound in the development of new optical materials is an area of growing interest, as suggested by its inclusion in the product catalogs of material science suppliers. bldpharm.com The interaction of the phenyl and tetrazole rings can lead to interesting photophysical properties. Studies on push-pull tetrazoles, where the tetrazole ring is part of a conjugated system with electron-donating and electron-accepting groups, have shown that these molecules can exhibit intramolecular charge transfer (ICT), leading to solvent-dependent absorption and emission spectra. semanticscholar.org The dibromo-substitution on the phenyl ring of this compound could be tuned to modulate these properties, potentially leading to applications in nonlinear optics or as fluorescent probes. However, specific experimental data on the absorption, emission, and nonlinear optical properties of this particular compound are not yet widely published.
Chemical Sensing and Analytical Chemistry Applications
The tetrazole moiety, with its multiple nitrogen atoms, provides potential coordination sites for metal ions and can participate in surface adsorption processes, making it a candidate for applications in chemical sensing and analytical chemistry.
Metal Ion Complexation for Removal or Detection
Tetrazole derivatives have been investigated for their ability to form complexes with various metal ions. This complexation can be utilized for the removal of heavy metals from solutions or for their detection through electrochemical or spectroscopic methods. For instance, azulene-tetrazole based molecular receptors have been used to develop electrochemical sensors for the detection of heavy metal ions. mdpi.com The nitrogen atoms of the tetrazole ring can act as ligands, binding to metal centers. While specific studies on the metal ion complexation of this compound are not detailed in the available literature, its structure suggests that it could exhibit similar coordinating properties, potentially forming complexes with transition metals. The dibromo-substituents could influence the electronic properties of the tetrazole ring and the steric environment around the coordination sites, thereby affecting the selectivity and stability of the metal complexes.
Corrosion Inhibition Mechanisms via Heterocyclic Adsorption
Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are well-known for their ability to inhibit the corrosion of metals in acidic environments. The mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. Studies on other phenyl-tetrazole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel. researchgate.net The adsorption process is often described by models such as the Langmuir isotherm.
The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor:
Nitrogen atoms: The tetrazole ring contains four nitrogen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms.
Aromatic ring: The phenyl ring can interact with the metal surface through π-electron stacking.
Table 2: Potential Mechanisms of this compound in Corrosion Inhibition
| Feature | Role in Corrosion Inhibition |
| Tetrazole Ring | Nitrogen atoms act as active sites for adsorption on the metal surface. |
| Phenyl Group | Facilitates π-stacking interactions with the metal surface. |
| Bromine Atoms | May influence the electronic distribution and adsorption strength. |
| Overall Structure | Planar geometry allows for efficient surface coverage. |
Bioisosteric Replacement Studies
The tetrazole ring, particularly when substituted at the 5-position, is a well-established bioisostere for the carboxylic acid functional group. nih.govnih.govscilit.com This is due to the similar acidic properties and spatial arrangement of the nitrogen-hydrogen bond in the tetrazole ring compared to the hydroxyl group of a carboxylic acid. The pKa of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, allowing them to participate in similar ionic interactions with biological targets. nih.gov
Chemical Rationale and Structural Mimicry of Carboxylic Acids and Amides:
The utility of 5-substituted-1H-tetrazoles, such as this compound, as a carboxylic acid surrogate is rooted in their comparable electronic and steric profiles. nih.gov The tetrazole ring is planar, and the four nitrogen atoms create a delocalized electron system that mimics the carboxylate anion. This allows for the formation of strong hydrogen bonds and other electrostatic interactions with receptor sites that would typically bind a carboxylic acid.
The replacement of a carboxylic acid group with a tetrazole can offer several advantages in drug design. Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids, leading to improved pharmacokinetic profiles. nih.gov Additionally, the increased lipophilicity of the tetrazole ring compared to a carboxylic acid can enhance a molecule's ability to cross cell membranes, potentially improving bioavailability. guidechem.com
While less common, the tetrazole moiety can also be considered a bioisosteric replacement for amides in certain contexts. The structural similarity lies in the planar nature of both the amide bond and the tetrazole ring, as well as the potential for hydrogen bonding interactions.
The table below summarizes the key physicochemical properties that underpin the bioisosteric relationship between 5-substituted-1H-tetrazoles and carboxylic acids.
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-tetrazole (-CN4H) | Rationale for Mimicry |
| Acidity (pKa) | ~4-5 | ~4-6 | Similar acidity allows for comparable ionic interactions with biological targets. nih.gov |
| Geometry | Planar | Planar | Similar spatial arrangement of atoms allows for fitting into the same binding pockets. |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | Mimics the crucial hydrogen bonding interactions of the carboxylic acid group. |
| Metabolic Stability | Susceptible to various metabolic pathways | Generally more resistant to metabolism | Can lead to improved drug half-life and duration of action. nih.gov |
| Lipophilicity | Generally lower | Generally higher | Can enhance membrane permeability and oral bioavailability. guidechem.com |
Catalytic Applications in Organic Transformations
Recent research has highlighted the potential of tetrazole-containing compounds to act as ligands in coordination chemistry, which can lead to catalytic applications. lookchem.com While specific studies focusing solely on this compound as a catalyst are emerging, the broader class of 5-substituted tetrazoles has shown promise.
The nitrogen-rich tetrazole ring can coordinate with metal centers, and the electronic properties of the phenyl substituent can influence the catalytic activity of the resulting complex. The bromine atoms on the phenyl ring of this compound are electron-withdrawing, which can modulate the electron density on the tetrazole ring and, consequently, the catalytic behavior of its metal complexes.
Potential catalytic applications could include cross-coupling reactions, where the tetrazole-ligated metal complex facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. The development of heterogeneous catalysts, where the tetrazole derivative is immobilized on a solid support, is also an active area of research to improve catalyst recovery and reusability. thieme-connect.com
Precursors for the Synthesis of Novel Nitrogen-Containing Heterocycles
This compound serves as a valuable starting material for the synthesis of more complex nitrogen-containing heterocyclic systems. nih.govnih.gov The tetrazole ring itself can undergo various transformations, and the bromine atoms on the phenyl ring provide reactive handles for further functionalization through cross-coupling reactions.
For instance, the Ugi-azide four-component reaction (UA-4CR) is a powerful tool for producing 1,5-disubstituted-1H-tetrazoles. nih.gov These products can then undergo subsequent transformations to construct a diverse array of heterocyclic compounds. nih.gov
Furthermore, 1-substituted 5-bromo-1H-tetrazoles can be synthesized from 1-substituted 1H-tetrazole-5-thiols, demonstrating the versatility of the tetrazole scaffold in preparing key synthetic intermediates. researchgate.net The bromo-substituents on the phenyl ring of this compound can be readily transformed using transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, alkyl, or amino groups. This allows for the generation of a library of novel compounds with potentially interesting biological activities.
Challenges and Future Directions in Research
Development of More Sustainable and Efficient Synthetic Routes
The conventional synthesis of 5-substituted-1H-tetrazoles, including 5-(3,5-Dibromophenyl)-1H-tetrazole, typically involves the [3+2] cycloaddition of an organonitrile with an azide (B81097) source. thieme-connect.comscielo.br While effective, historical methods often relied on hazardous reagents like hydrazoic acid or harsh conditions, such as the use of toxic metal catalysts and long reaction times. thieme-connect.comyoutube.com Current research is heavily focused on developing greener, safer, and more efficient synthetic protocols.
A significant challenge lies in replacing toxic and difficult-to-handle catalysts with more benign alternatives. Recent advancements include the use of various catalytic systems that offer improved yields and milder reaction conditions. For instance, indium trichloride (B1173362) has been shown to be an efficient catalyst for the synthesis of 5-aryl-1H-tetrazoles. sioc-journal.cn Other studies have successfully employed copper(II) sulfate (B86663) pentahydrate, which is inexpensive and environmentally friendlier. scielo.brresearchgate.net The exploration of heterogeneous and reusable catalysts, such as nanocrystalline ZnO, CuFe2O4 nanoparticles, and CoFe2O4/SBA-15/CuPc@Gd composites, represents a major step towards sustainable synthesis, allowing for easy separation and recycling of the catalyst. thieme-connect.comresearchgate.net
The use of green solvents is another key area of development. Water has been utilized as a solvent for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles, catalyzed by substances like humic acid, highlighting a commitment to environmentally benign processes. lookchem.com Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also commonly used, often providing excellent yields. researchgate.netacs.org
To accelerate reaction rates and improve energy efficiency, alternative energy sources are being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times for the conversion of nitriles into tetrazoles compared to conventional heating methods. thieme-connect.com Additionally, organocatalysis, using simple amino acids like L-proline, has emerged as a cost-effective and metal-free approach, broadening the scope to include various nitriles under relatively mild conditions. organic-chemistry.org
| Catalyst | Key Advantages | Typical Solvents | Reaction Conditions | Reference |
|---|---|---|---|---|
| Indium Trichloride (InCl₃) | Efficient, good to quantitative yields. | N/A | Catalytic [3+2] cycloaddition. | sioc-journal.cn |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Inexpensive, readily available, environmentally friendly. | DMSO | 140°C, 1 hour. | scielo.brresearchgate.net |
| L-Proline | Organocatalyst (metal-free), cost-effective, environmentally benign. | DMF | 110°C, 1-2 hours. | organic-chemistry.org |
| Heterogeneous Nanocatalysts (e.g., CuFe₂O₄ NPs) | Reusable, easy to separate from the reaction mixture. | Various | Varies with catalyst. | thieme-connect.com |
| Humic Acid | Non-toxic, reusable, enables use of water as a solvent. | Water | One-pot, three-component synthesis. | lookchem.com |
Elucidating Complex Reaction Mechanisms and Intermediates
While the [3+2] cycloaddition of nitriles and azides is the cornerstone of tetrazole synthesis, the precise mechanism has been a subject of debate. nih.gov Elucidating the intricate details of this reaction is crucial for optimizing conditions and expanding its scope. Future research aims to provide a clearer picture of the reaction pathways, transition states, and key intermediates.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring different mechanistic possibilities. nih.gov These studies have investigated whether the reaction proceeds via a concerted cycloaddition or a stepwise pathway involving the formation of an intermediate. nih.govresearchgate.net The prevailing evidence suggests a mechanism that involves the initial activation of the nitrile, followed by the formation of an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. nih.govresearchgate.net The activation of the nitrile can be achieved through coordination with a Lewis acid or protonation by a Brønsted acid. youtube.com
Mechanistic investigations into metal-catalyzed versions of the reaction have sought to identify the role of the metal center. Studies on cobalt(II)-catalyzed reactions have successfully isolated and characterized a cobalt(II)-diazido intermediate, providing direct evidence for the involvement of the metal in the catalytic cycle. acs.org It is proposed that the reaction can involve the initial coordination of either the azide or the nitrile to the metal complex. acs.org Similarly, for reactions catalyzed by tributyltin derivatives, a mechanism involving the formation of a tin-tetrazolate intermediate has been proposed through a combination of experimental and DFT studies. researchgate.net
A key factor influencing the reaction is the electronic nature of the substituent on the nitrile. Electron-withdrawing groups, such as the dibromophenyl group, are known to lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the reaction with the azide's Highest Occupied Molecular Orbital (HOMO) and correlates with lower activation barriers. nih.govnih.gov Future work will likely involve more sophisticated kinetic studies and in-situ spectroscopic techniques to directly observe reactive intermediates and validate computational models, leading to a more comprehensive understanding of these complex transformations. numberanalytics.com
Exploring Novel Coordination Architectures and Their Properties
The tetrazole ring is an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs) due to its multiple nitrogen atoms, which can act as coordination sites. nih.govrsc.org The 5-(3,5-Dibromophenyl)-1H-tetrazolate anion, like other 5-substituted tetrazolates, can coordinate to metal ions in various modes, leading to a rich diversity of structural architectures, from simple mononuclear complexes to complex 3D frameworks. arkat-usa.orgacs.org
A primary challenge and area of future research is the rational design and synthesis of novel coordination architectures with desired topologies and properties. The final structure is influenced by several factors, including the choice of the metal ion, the coordination geometry it prefers, the solvent system, and the presence of other ligands. acs.org Researchers have successfully synthesized 1D chains, 2D layers, and 3D frameworks using tetrazole-based ligands. arkat-usa.orgacs.org For example, the reaction of different metal salts with a pyrazinyl tetrazolate ligand generated in situ resulted in structures ranging from mononuclear complexes (with Zn(II) and Cu(II)) to a 3D diamondoid framework (with Cd(II)), demonstrating the crucial role of the metal ion in directing the final architecture. acs.org
The properties of these coordination materials are a major focus. Tetrazole-based MOFs are being investigated for applications in gas storage and separation, catalysis, and luminescence. nih.govrsc.org For instance, a MOF constructed from Cu(II) and 2-(1H-tetrazol-5-yl)pyrimidine showed high selectivity for CO2 adsorption, attributed to the high density of uncoordinated tetrazole nitrogen atoms lining the pores. rsc.org The combination of tetrazole and furazan (B8792606) rings in energetic MOFs has been shown to increase density and improve detonation performance. nih.gov Future work will involve synthesizing new multifunctional ligands, like those incorporating both tetrazole and carboxylate groups, to create heterometallic frameworks and materials with tunable porosity, magnetic, or optical properties. nih.gov
| Ligand Type | Metal Ion(s) | Resulting Architecture | Potential Application/Property | Reference |
|---|---|---|---|---|
| Pyrazinyl tetrazolate | Zn(II), Cu(II) | Mononuclear complexes | Photoluminescence | acs.org |
| Pyrazinyl tetrazolate | Cd(II) | 1D crossed-shape chain | Photoluminescence | acs.org |
| Pyrazinyl tetrazolate | Ag(I) | 2D layer with (4.8²) topology | Structural diversity | acs.org |
| Bis(tetrazol-5-yl)alkanes | Zn(II), Cd(II) | 1D, 2D, and 3D polymers | Structural diversity | arkat-usa.org |
| 2-(1H-tetrazol-5-yl)pyrimidine | Cu(II) | 3D framework with 1D channels | Selective CO₂ adsorption | rsc.org |
| Biphenyl tetrazole | Zn(II) | Complex with enzyme active site | Enzyme inhibition | nih.gov |
Advanced Computational Methodologies for Predictive Design and Material Property Tuning
Computational chemistry has become an indispensable tool in the study of tetrazole derivatives, offering insights that are often difficult to obtain through experiments alone. nih.gov Advanced computational methodologies are increasingly used for the predictive design of new molecules and for tuning the properties of materials.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure, geometry, and thermodynamic properties of tetrazole compounds. acs.orgacs.org For example, DFT calculations have been employed to predict the heats of formation (HOF) for a large number of tetrazole derivatives, which is a critical parameter for assessing their potential as high-energy-density materials (HEDMs). acs.org These theoretical predictions can effectively screen potential energetic compounds before undertaking time-consuming and potentially hazardous synthesis. nih.gov
Computational methods are also vital for understanding and predicting the behavior of tetrazoles in different environments. Studies have used DFT to investigate the adsorption of tetrazole derivatives on metal surfaces to understand their mechanism as corrosion inhibitors. acs.orgnih.gov By calculating parameters such as adsorption energy, HOMO-LUMO gaps, and charge distribution, researchers can predict the inhibition efficiency of different substituted tetrazoles. nih.gov
Molecular docking simulations are another powerful computational tool, particularly in drug discovery. nih.gov These simulations predict the binding mode and affinity of tetrazole-containing molecules with biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of new potential therapeutic agents by optimizing the interactions between the ligand and the active site of a protein. nih.gov
Future directions in this area will likely involve the use of machine learning and artificial intelligence to develop statistical models for predicting properties like thermal stability and impact sensitivity from molecular structure alone. researchgate.net Such data-driven approaches, trained on large datasets of experimental and computational data, could dramatically accelerate the discovery of new functional materials with tailored properties. researchgate.net
Expanding the Scope of Derived Functional Materials
The unique properties of the tetrazole ring—its high nitrogen content, aromaticity, and ability to act as a bioisosteric replacement for a carboxylic acid group—make it a versatile building block for a wide range of functional materials. nih.govnih.gov Research is continuously expanding the scope of applications for materials derived from tetrazoles like this compound.
In medicinal chemistry, the tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering advantages such as improved metabolic stability and membrane permeability. nih.govbeilstein-journals.org This has led to the incorporation of the tetrazole ring into numerous FDA-approved drugs. nih.gov Future work in this area involves designing novel tetrazole-containing compounds as inhibitors for new biological targets and developing tetrazole-based building blocks for use in fragment-based drug discovery and multicomponent reactions to rapidly generate libraries of drug-like molecules. beilstein-journals.orgresearchgate.net
The high nitrogen content and positive heat of formation of many tetrazole derivatives make them attractive candidates for high-energy-density materials (HEDMs). nih.gov Research is focused on designing and synthesizing new energetic compounds and energetic MOFs that offer a superior balance of performance (e.g., high detonation velocity) and safety (e.g., low sensitivity to impact and friction). nih.govnih.gov
Furthermore, the ability of tetrazoles to form robust coordination networks is being exploited to create advanced functional materials. Porous metal-tetrazolate frameworks are being developed for applications in selective gas capture, particularly for CO2, which is relevant to carbon capture technologies. rsc.org Other applications for tetrazole-derived coordination complexes include catalysis, ion exchange, and luminescent materials. nih.gov The ongoing challenge is to fine-tune the structures of these materials to optimize their performance for specific applications.
Q & A
Basic Research Questions
What are the established synthetic routes for 5-(3,5-Dibromophenyl)-1H-tetrazole, and how do reaction conditions influence yield?
The compound can be synthesized via [3 + 2] cycloaddition between acrylonitrile precursors and azide reagents. For example, tributyltin azide has been used to synthesize analogous tetrazole derivatives under reflux conditions (18–24 hours in DMSO), yielding ~65–80% after crystallization . Key variables affecting yield include:
- Reaction time : Prolonged reflux (≥18 hours) ensures complete cyclization.
- Solvent choice : Polar aprotic solvents like DMSO enhance reactivity.
- Workup : Ice-water quenching and ethanol recrystallization improve purity.
Methodological optimization should prioritize azide stoichiometry and inert atmosphere to avoid side reactions.
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves dihedral angles (e.g., 60–88° between tetrazole and aryl rings) and hydrogen-bonding networks using SHELXL refinement .
- NMR spectroscopy : H and C NMR confirm substitution patterns, with deshielded protons near bromine atoms (~7.5–8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]).
How is this compound utilized in oligonucleotide synthesis, and what are its advantages over other activators?
In DNA synthesis, this compound (or analogs like Activator 42) activates phosphoramidites, forming reactive intermediates for nucleotide coupling. Key advantages include:
- Efficiency : Coupling yields of 80–95% at 6–12 molar excess, with reduced reaction time (12–30 minutes) compared to 1H-tetrazole .
- Solubility : Acetonitrile compatibility ensures homogeneous mixing .
- Stability : Minimal hydrolysis during storage, critical for automated synthesizers.
Advanced Research Questions
What crystallographic challenges arise in resolving the hydrogen-bonding networks of tetrazole derivatives?
The planar tetrazole ring forms N–H···N hydrogen bonds (e.g., chain motifs parallel to crystal axes), but disorder in methanol solvates (as in ) complicates refinement. Strategies include:
- Low-temperature data collection : Reduces thermal motion artifacts.
- SHELXL restraints : Apply similarity constraints for anisotropic displacement parameters .
- Hydrogen-bond analysis : Programs like XPIN SHELXTL visualize interactions critical for stability .
How do coupling efficiencies vary with substituents on the tetrazole ring in phosphoramidite activation?
Comparative studies show:
- Electron-withdrawing groups (e.g., -CF, -Br) enhance electrophilicity, improving coupling yields (Activator 42: 80% vs. ETT: 90%) .
- Steric hindrance : Bulky 3,5-substituents (e.g., bis(trifluoromethyl)phenyl) may slow kinetics, requiring excess reagent.
- Mechanistic insight : Activators stabilize the phosphoramidite’s oxazaphospholidine intermediate, with Brønsted acidity influencing proton transfer rates .
What synthetic strategies address contradictions in reported yields for tetrazole-based energetic materials?
Discrepancies in yields (e.g., 65% vs. 80%) arise from:
- Purification methods : Column chromatography vs. recrystallization (latter favors higher purity but lower recovery).
- Azide purity : Tributyltin azide decomposition under moisture reduces effective concentration .
- Catalytic additives : Trace imidazole or triethylamine accelerates cycloaddition but may introduce byproducts.
What safety protocols are recommended for handling brominated tetrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
